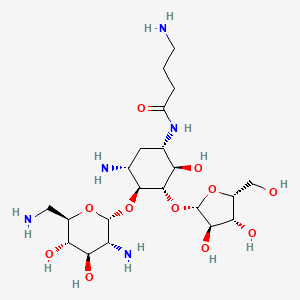![molecular formula C35H35FN6O3 B611973 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one CAS No. 1242156-23-5](/img/structure/B611973.png)
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
描述
The compound “6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one” is a complex organic molecule. Its molecular formula is C12H10FNO .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a cyclopropyl group, a fluoro group, a hydroxymethyl group, a methyl group, an amino group, and an oxo group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 431.1±45.0 °C and a predicted density of 1.317±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.20 .科学研究应用
Synthesis and Structural Studies
- Synthetic Methodologies : Studies have focused on synthetic methodologies related to compounds with structural similarities to the queried chemical, providing insights into potential pathways for its synthesis. Rádl (1997) described synthetic approaches connected with the preparation of similar fluoroquinolone-based compounds, emphasizing the challenges and successes in their synthesis (Rádl, 1997).
Antimicrobial Applications
- Antimicrobial Properties : Research has explored the antimicrobial potential of fluoroquinolone-based compounds. Patel and Patel (2010) synthesized and studied the antimicrobial effects of fluoroquinolone-based 4-thiazolidinones, providing evidence of their efficacy against various pathogens (Patel & Patel, 2010). Another study by Patel and Patel (2010) investigated Schiff base and thiazolidinone derivatives of fluoroquinolones for their in vitro antimicrobial properties (Patel & Patel, 2010).
Anticancer Research
- Potential in Anticancer Therapy : Konovalenko et al. (2022) analyzed the anticancer activity of isoquinoline derivatives, highlighting the influence of heterocyclic substituents on their efficacy. This study suggests the relevance of similar structural components in developing anticancer drugs (Konovalenko et al., 2022).
Anti-Inflammatory Applications
- Anti-Inflammatory Activities : Sultana et al. (2013) identified certain fluoroquinolone derivatives as potent anti-inflammatory agents. Their research highlighted the structural modification of gatifloxacin, leading to significant immunomodulatory changes (Sultana et al., 2013).
Drug Development and Molecular Interaction
- In Silico Analysis for Drug Development : An in silico study by Sabbagh and Murad (2015) on novel fluoroquinolones as inhibitors of DNA gyrase in Staphylococcus aureus indicated potential pathways for drug discovery using similar compounds (Sabbagh & Murad, 2015).
Antibacterial and Antitubercular Applications
- Antibacterial and Antitubercular Potentials : Research by Suresh et al. (2014) on fluoroquinoline derivatives revealed their promising antibacterial and antitubercular activities. Their study provides insights into the potential of similar structures in treating bacterial infections (Suresh et al., 2014).
Antiplasmodial and Antiviral Research
- Antiplasmodial and Antiviral Properties : Hochegger et al. (2019) synthesized 6-fluoroquinoline derivatives with promising in vitro and in vivo antiplasmodial activity. This research underlines the potential of similar compounds in malaria treatment (Hochegger et al., 2019). Additionally, Ivashchenko et al. (2014) investigated the antiviral activity of fluoroquinoline derivatives, contributing to the understanding of their potential in viral infections treatment (Ivashchenko et al., 2014).
属性
IUPAC Name |
6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677215 | |
| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
CAS RN |
1242156-23-5 | |
| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

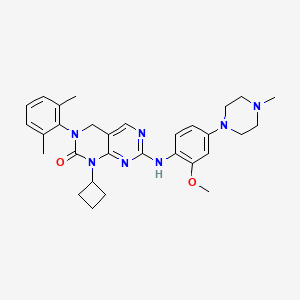
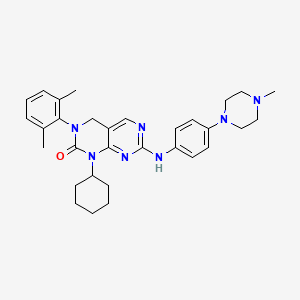
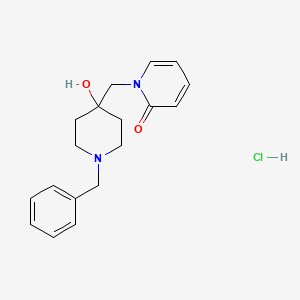


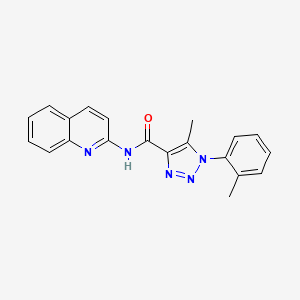

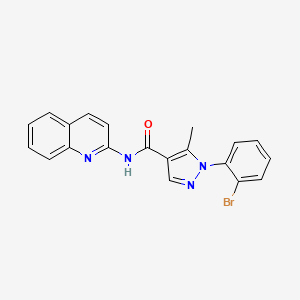
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
